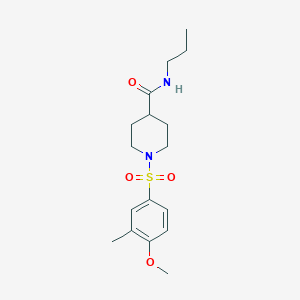
N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide, also known as BMS-986177, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to have a high affinity for the protein S1P1, which is involved in the regulation of immune response and vascular permeability.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide involves the inhibition of the protein S1P1. This protein is involved in the regulation of immune response and vascular permeability. By inhibiting this protein, this compound may be able to reduce inflammation and prevent the progression of autoimmune diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in scientific research. The compound has been found to have a high affinity for the protein S1P1, which is involved in the regulation of immune response and vascular permeability. By inhibiting this protein, this compound may be able to reduce inflammation and prevent the progression of autoimmune diseases. Additionally, the compound has been found to have a low toxicity profile, making it a promising candidate for further therapeutic development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide in lab experiments is its high affinity for the protein S1P1. This makes it a valuable tool for studying the role of this protein in various biological processes. Additionally, the low toxicity profile of the compound makes it a safe and reliable option for use in lab experiments.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, the high cost of the compound may limit its use in some research settings.
Future Directions
There are several future directions for research involving N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide. One area of interest is in the development of new therapeutic applications for the compound. The high affinity of this compound for the protein S1P1 makes it a promising candidate for the treatment of autoimmune diseases and other inflammatory conditions.
Another area of future research is in the development of new synthetic methods for the compound. The current synthesis method involves several steps and can be costly and time-consuming. Developing new synthetic methods could make the compound more accessible and cost-effective for use in research.
Finally, future research could focus on the development of new analogs of this compound. By modifying the structure of the compound, researchers may be able to improve its therapeutic properties and reduce any limitations associated with its use in lab experiments.
Synthesis Methods
The synthesis of N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide involves several steps. The first step involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperidine to form 1-(4-methoxy-3-methylbenzenesulfonyl)piperidine. This intermediate is then reacted with 4-butylaniline to form N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine. Finally, this compound is treated with ethyl chloroformate to yield this compound.
Scientific Research Applications
N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been found to have potential therapeutic applications in several areas of scientific research. One of the main areas of interest is in the treatment of autoimmune diseases such as multiple sclerosis and psoriasis. The compound has been shown to have a high affinity for the protein S1P1, which is involved in the regulation of immune response and vascular permeability. By inhibiting this protein, this compound may be able to reduce inflammation and prevent the progression of autoimmune diseases.
properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-9-18-17(20)14-7-10-19(11-8-14)24(21,22)15-5-6-16(23-3)13(2)12-15/h5-6,12,14H,4,7-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHGOGHMPDSUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

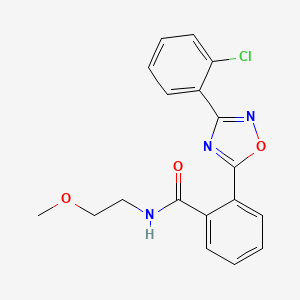
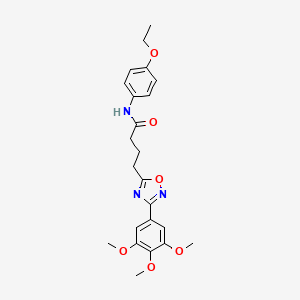

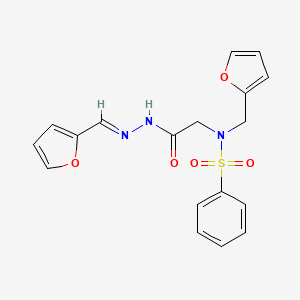



![3-phenyl-6-(pyrrolidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7699323.png)
![(E)-N'-(3-chlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699331.png)
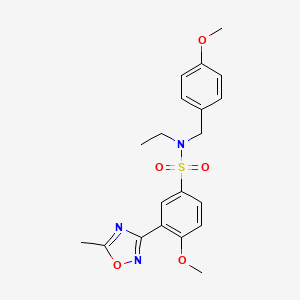
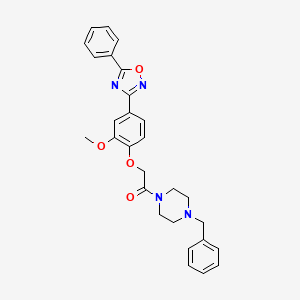

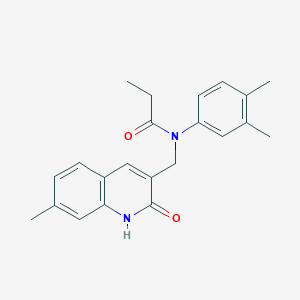
![1-[2-[(2-Chlorophenyl)methylsulfanyl]ethyl]-3-[4-(2-oxopyrrolidin-1-yl)phenyl]thiourea](/img/structure/B7699367.png)